Avicularin

Übersicht

Beschreibung

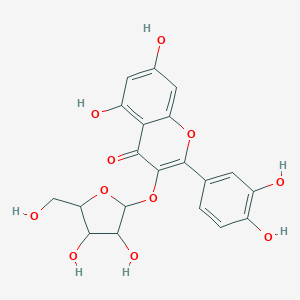

Avicularin ist ein bioaktives Flavonolglykosid, das aus verschiedenen Pflanzen isoliert wurde, darunter Polygonum aviculare, Rhododendron aureum und Taxillus kaempferi . Es ist bekannt für seine potenziellen gesundheitlichen Vorteile, einschließlich entzündungshemmender, antioxidativer und krebshemmender Eigenschaften . Der systematische IUPAC-Name für this compound ist 3-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-Dihydroxyphenyl)-5,7-Dihydroxy-4H-1-Benzopyran-4-on .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch Glykosylierung von Quercetin mit Arabinose synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Glykosyldonors, wie z. B. Arabinofuranosylbromid, und eines Katalysators, wie z. B. Silbercarbonat, in einem geeigneten Lösungsmittel wie Dichlormethan . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Glykosyldonors zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion aus pflanzlichen Quellen. Der Prozess umfasst die folgenden Schritte:

Pflanzenmaterialsammlung: Ernte von Pflanzen, die reich an this compound sind, wie z. B. Polygonum aviculare.

Extraktion: Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um this compound aus dem Pflanzenmaterial zu extrahieren.

Reinigung: Anwendung von Techniken wie Säulenchromatographie zur Reinigung von this compound aus dem Rohextrakt.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Quercetin und andere Oxidationsprodukte zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Hauptprodukte, die gebildet werden

Oxidation: Quercetin und andere Oxidationsprodukte.

Hydrolyse: Quercetin und Arabinose.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkungen durch mehrere molekulare Ziele und Signalwege aus:

Wissenschaftliche Forschungsanwendungen

Avicularin has a wide range of scientific research applications:

Wirkmechanismus

Avicularin is a bioactive flavonol isolated from various plants, including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi . It has been reported to possess diverse pharmacological properties such as anti-inflammatory, anti-infectious, and anti-cancer effects . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on this compound’s action.

Target of Action

This compound primarily targets the NF-κB (p65), COX-2, and PPAR-γ activities . These targets play crucial roles in inflammation and cancer progression. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. COX-2 is an enzyme responsible for inflammation and pain, and PPAR-γ is a nuclear receptor that plays a role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits NF-κB (p65), COX-2, and PPAR-γ activities , which results in the suppression of inflammation and promotion of apoptosis . For instance, in lung cancer cells (A549), this compound has been found to promote apoptosis and halt the cell cycle at the G2/M phase .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses lipid accumulation through the repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells . In the context of hepatocellular carcinoma, this compound has been shown to regulate the NF‑κB/COX‑2/PPAR‑γ activities . In lung cancer, it inhibits inflammation, oxidative stress, and induces apoptosis .

Pharmacokinetics

This compound is rapidly eliminated from the systemic circulation within 1 hour post-dose, with a half-life (t1/2) of 0.8 ± 0.3 hours and a clearance rate (CL) of 55.3 ± 8.2 L/h/kg . These pharmacokinetic properties suggest that this compound has a relatively short duration of action, which may influence its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It has been shown to significantly reduce cellular viability in lung cancer cells (A549) and promote apoptosis . In hepatocellular carcinoma, this compound treatment markedly decreases cell proliferation and induces apoptosis . It also inhibits cell migration and invasion, thereby potentially limiting cancer metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study investigating the effects of this compound on lead-induced hepatotoxicity, it was found that this compound significantly reduced hepatic inflammation, endoplasmic reticulum stress, and glucose metabolism disorder induced by lead . This suggests that the presence of environmental toxins like lead can influence the therapeutic efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Avicularin interacts with several enzymes and proteins in biochemical reactions. It inhibits the activities of NF-κB (p65), COX-2, and PPAR-γ . It also interacts with enzymes involved in glucose metabolism, such as hexokinase (HK), pyruvate kinase (PK), glucokinase (GK), glycogen phosphorylase (PYG), phosphoenolpyruvate carboxy kinase (PEPCK), and glucose-6-phosphate dehydrogenase (G6PD) .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It reduces hepatic inflammation, endoplasmic reticulum stress (ERS), and glucose metabolism disorder induced by lead . It also decreases the serum biochemical indicators of glucose metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It decreases the protein expression levels of glucose-regulated protein 78 (GRP78), phosphorylated inositol requiring enzyme 1 (p-IRE1), phosphorylated RNA-dependent protein kinase-like ER kinase (p-PERK), and phosphorylated eukaryotic initiation factor 2α (p-eIF2α) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes involved in glucose metabolism, such as hexokinase (HK), pyruvate kinase (PK), glucokinase (GK), glycogen phosphorylase (PYG), phosphoenolpyruvate carboxy kinase (PEPCK), and glucose-6-phosphate dehydrogenase (G6PD) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Avicularin can be synthesized through the glycosylation of quercetin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinofuranosyl bromide, and a catalyst, such as silver carbonate, in an appropriate solvent like dichloromethane . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Industrial Production Methods

Industrial production of this compound involves the extraction from plant sources. The process includes the following steps:

Plant Material Collection: Harvesting plants rich in this compound, such as Polygonum aviculare.

Extraction: Using solvents like methanol or ethanol to extract this compound from the plant material.

Purification: Employing techniques such as column chromatography to purify this compound from the crude extract.

Analyse Chemischer Reaktionen

Types of Reactions

Avicularin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce quercetin and other oxidation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while enzymatic hydrolysis involves glycosidases.

Major Products Formed

Oxidation: Quercetin and other oxidation products.

Hydrolysis: Quercetin and arabinose.

Vergleich Mit ähnlichen Verbindungen

Avicularin ähnelt anderen Flavonolglykosiden, wie z. B.:

Quercitrin: Quercetin-3-O-Rhamnosid, bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften.

Isoquercitrin: Quercetin-3-O-Glucosid, untersucht für seine potenziellen krebshemmenden und neuroprotektiven Wirkungen.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen Glykosylierung mit Arabinose, die seine Löslichkeit, Bioverfügbarkeit und biologische Aktivität im Vergleich zu anderen Flavonolglykosiden beeinflusst .

Biologische Aktivität

Avicularin, chemically known as quercetin-3-O-α-L-arabinofuranoside, is a flavonoid that has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is primarily derived from various plant species and is recognized for its role in traditional Chinese medicine. Its structural formula can be represented as follows:

Anti-inflammatory Effects

This compound has been shown to significantly inhibit inflammatory responses in various cell types. A study demonstrated that this compound reduced the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in bradykinin-treated MG-63 human osteoblastic osteosarcoma cells. The compound also decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Table 1: Effects of this compound on Inflammatory Markers

| Parameter | Control Group | Bradykinin Group | This compound Treatment |

|---|---|---|---|

| IL-1β (pg/mL) | 50 | 150 | 75 |

| IL-6 (pg/mL) | 30 | 120 | 60 |

| TNF-α (pg/mL) | 40 | 130 | 70 |

| MDA (µM) | 0.5 | 1.2 | 0.7 |

| SOD Activity (U/mg) | 5 | 2 | 4 |

Induction of Apoptosis

In rheumatoid arthritis models, this compound induced apoptosis in TNF-α-treated human synovial cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. The treatment led to a significant decrease in Bcl-2 levels and an increase in Bax levels, indicating its potential role in promoting cell death in inflammatory conditions .

Antioxidant Properties

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress. Research indicates that this compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 12 |

| Lipid Peroxidation Inhibition | 10 |

Anti-cancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines by regulating pathways associated with epithelial-mesenchymal transition (EMT). For instance, this compound treatment increased E-cadherin expression while decreasing N-cadherin and vimentin levels in SCC13 cells .

Case Study: this compound in Cancer Treatment

A study involving gastric cancer cells demonstrated that this compound altered multidrug resistance by enhancing the expression of pro-apoptotic proteins BAX and BOK. This suggests that this compound may be beneficial in overcoming resistance to chemotherapy .

Hepatoprotective Effects

This compound's hepatoprotective properties have also been documented, particularly in models of liver injury induced by toxins. The compound showed a reduction in liver enzyme levels and improved histological features of liver tissues post-treatment.

Eigenschaften

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCDNTVZSILEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

572-30-5 | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.